molecular formula C16H17BrN2O4 B12025972 Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 618442-05-0

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12025972
CAS No.: 618442-05-0
M. Wt: 381.22 g/mol
InChI Key: VTVDBCZQCCRLPF-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an isopropyl group, and two ester groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The ester groups can be introduced by reacting the pyrazole derivative with dimethyl carbonate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

    Hydrolysis Products: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the ester groups.

    1-(4-Bromo-2-isopropylphenyl)-1H-pyrazole-3-carboxylate: Contains only one ester group.

    1-(4-Bromo-2-isopropylphenyl)-1H-pyrazole-4-carboxylate: Contains only one ester group at a different position.

Uniqueness

Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of two ester groups, which can influence its reactivity, solubility, and potential biological activity. This makes it a versatile compound for various research applications.

Properties

CAS No.

618442-05-0

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.22 g/mol

IUPAC Name

dimethyl 1-(4-bromo-2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H17BrN2O4/c1-9(2)11-7-10(17)5-6-13(11)19-8-12(15(20)22-3)14(18-19)16(21)23-4/h5-9H,1-4H3

InChI Key

VTVDBCZQCCRLPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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